tert-Butyl 4-bromothiazol-2-ylcarbamate
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Overview
Description
tert-Butyl 4-bromothiazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.16 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromothiazol-2-ylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromothiazole with tert-butyl chloroformate in the presence of a base such as diisopropylamine . The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran and hexane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromothiazol-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols. The reactions are typically carried out in polar solvents like or .
Oxidation Reactions: Oxidizing agents such as or can be used.
Reduction Reactions: Reducing agents like or are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield tert-butyl 4-aminothiazol-2-ylcarbamate .
Scientific Research Applications
tert-Butyl 4-bromothiazol-2-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromothiazol-2-ylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 4-bromothiazol-2-yl(methyl)carbamate
- tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate
- Ethyl 2-(tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Comparison: tert-Butyl 4-bromothiazol-2-ylcarbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biochemical assays .
Biological Activity
tert-Butyl 4-bromothiazol-2-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (4-bromothiazol-2-yl)carbamate
- Molecular Formula : C₈H₁₁BrN₂O₂S
- Molecular Weight : 279.15 g/mol
The compound features a thiazole ring with a bromine substituent, which is critical for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromothiazole. Common methods include the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) under controlled temperatures to ensure high yields and purity .
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific proteins involved in various biochemical pathways, particularly those related to cancer progression . The bromine atom on the thiazole ring plays a significant role in enhancing its reactivity and binding affinity to molecular targets.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including anticancer properties . Preliminary studies have shown that this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various thiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12.5 |
Control (Doxorubicin) | MCF-7 | 0.5 |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited higher activity against Gram-positive strains, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
Properties
IUPAC Name |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRIFGLINJVMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668689 |
Source
|
Record name | tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944804-88-0 |
Source
|
Record name | tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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